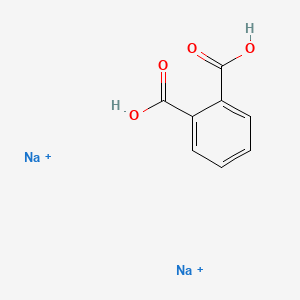
Disodium benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium benzene-1,2-dicarboxylic acid, also known as disodium phthalate, is a chemical compound derived from benzene-1,2-dicarboxylic acid (phthalic acid). It is a white crystalline powder that is soluble in water and commonly used in various industrial and scientific applications. The compound is known for its role as an intermediate in the production of plasticizers, resins, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium benzene-1,2-dicarboxylic acid can be synthesized through the neutralization of benzene-1,2-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .
Industrial Production Methods
Industrial production of this compound often involves large-scale neutralization processes. The phthalic acid is produced through the catalytic oxidation of naphthalene or ortho-xylene, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert it into phthalic acid or other derivatives.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products Formed
Phthalic anhydride: Formed through oxidation.
Phthalic acid: Formed through reduction.
Metal phthalates: Formed through substitution reactions.
Scientific Research Applications
Disodium benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, resins, and dyes, as well as in the manufacture of metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of disodium benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. In industrial applications, its role as a chelating agent allows it to form stable complexes with metal ions, enhancing the properties of the final products .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (benzene-1,2-dicarboxylic acid)
- Isophthalic acid (benzene-1,3-dicarboxylic acid)
- Terephthalic acid (benzene-1,4-dicarboxylic acid)
Uniqueness
Disodium benzene-1,2-dicarboxylic acid is unique due to its disodium salt form, which enhances its solubility in water and makes it more suitable for certain industrial applications compared to its parent compound, phthalic acid. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H6Na2O4+2 |
|---|---|
Molecular Weight |
212.11 g/mol |
IUPAC Name |
disodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
HQWKKEIVHQXCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















